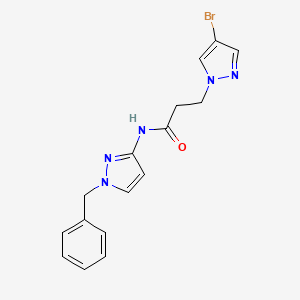![molecular formula C18H21NOS B5764013 4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)
4-[3-(benzyloxy)benzyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(benzyloxy)benzyl]thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiomorpholine derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 4-[3-(benzyloxy)benzyl]thiomorpholine is not yet fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in cancer, inflammation, and neurological disorders. For example, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to modulate the expression of certain genes that are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(benzyloxy)benzyl]thiomorpholine have been studied extensively. It has been found to exhibit cytotoxic effects in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. Additionally, 4-[3-(benzyloxy)benzyl]thiomorpholine has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[3-(benzyloxy)benzyl]thiomorpholine in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, which makes it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects, which could limit its use in certain applications.
Future Directions
There are several future directions for research on 4-[3-(benzyloxy)benzyl]thiomorpholine. One of the directions is to further investigate its mechanism of action in cancer, inflammation, and neurological disorders. This could provide valuable insights into the potential therapeutic applications of the compound. Another direction is to explore the use of the compound in combination with other drugs or therapies. This could enhance its therapeutic efficacy and reduce potential toxicity. Additionally, future research could focus on developing new synthesis methods for the compound, which could improve its yield and purity.
Synthesis Methods
The synthesis of 4-[3-(benzyloxy)benzyl]thiomorpholine has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-(benzyloxy)benzaldehyde with thiomorpholine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
4-[3-(benzyloxy)benzyl]thiomorpholine has shown promising results in scientific research studies. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-tumor activity in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-[3-(benzyloxy)benzyl]thiomorpholine has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-5-16(6-3-1)15-20-18-8-4-7-17(13-18)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTYMYCDWQKBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5420976 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5763945.png)
![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)

![1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)



![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)

